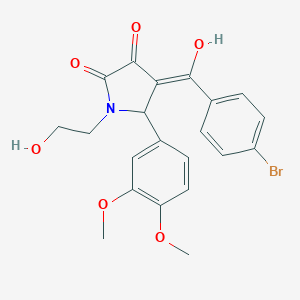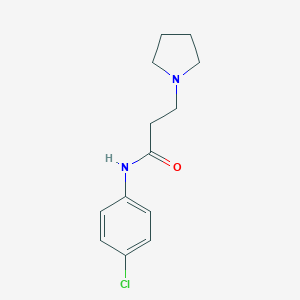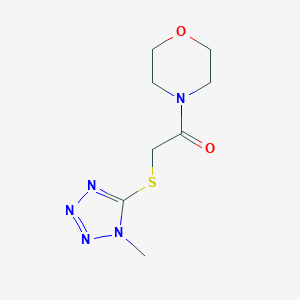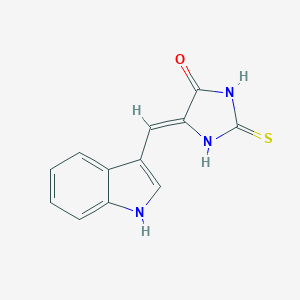
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide, also known as MPHP, is a chemical compound that belongs to the class of synthetic cathinones. It is a popular research chemical that has gained significant attention from the scientific community due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide is not fully understood, but it is believed to act as a potent dopamine and norepinephrine reuptake inhibitor, similar to other synthetic cathinones. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulating effects observed.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to its stimulating effects. However, it can also produce negative effects, such as anxiety, paranoia, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has several advantages for use in lab experiments, including its potent stimulating effects and potential therapeutic applications. However, it also has several limitations, including its potential for abuse and addiction, and the lack of long-term safety data.
Orientations Futures
There are several future directions for the study of N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide, including further exploration of its potential therapeutic applications, the development of safer and more effective analogs, and the investigation of its long-term effects on the brain and body. Additionally, more research is needed to understand the mechanisms of action and potential risks associated with N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide use.
In conclusion, N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide is a unique chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. While its stimulating effects and potential therapeutic applications make it an attractive research chemical, it is important to continue studying its mechanisms of action and potential risks to ensure its safe and responsible use in scientific research.
Méthodes De Synthèse
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide can be synthesized through various methods, including reductive amination, Friedel-Crafts acylation, and Mannich reaction. However, the most commonly used method is reductive amination, which involves the reaction of 4-methoxyphenylacetone with piperidine and sodium borohydride in the presence of a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain pure N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide has been widely used in scientific research due to its potential applications in various fields, including pharmacology, toxicology, and neuroscience. It has been studied for its effects on the central nervous system, including its ability to act as a psychostimulant and produce euphoria, increased energy, and heightened alertness. It has also been studied for its potential therapeutic applications in treating depression, anxiety, and other mental health disorders.
Propriétés
Nom du produit |
N-(4-methoxyphenyl)-3-(piperidin-1-yl)propanamide |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-19-14-7-5-13(6-8-14)16-15(18)9-12-17-10-3-2-4-11-17/h5-8H,2-4,9-12H2,1H3,(H,16,18) |
Clé InChI |
VINDQQPTKXLUTB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-{[(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-yl]oxy}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B249271.png)
![N-Benzo[1,3]dioxol-5-yl-3-morpholin-4-yl-propionamide](/img/structure/B249273.png)
![2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone](/img/structure/B249276.png)
![1-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}-3,3-dimethylbutan-2-one](/img/structure/B249278.png)